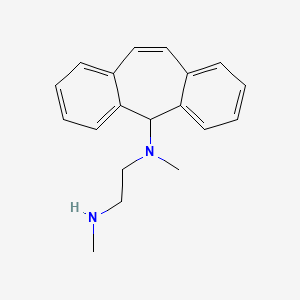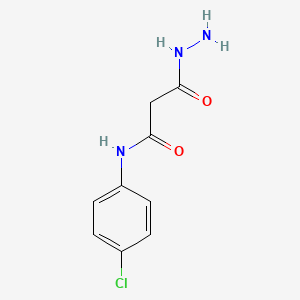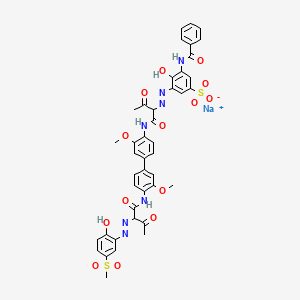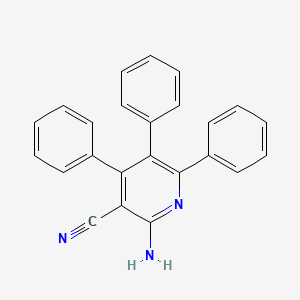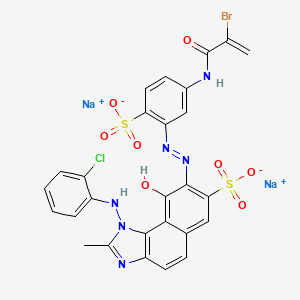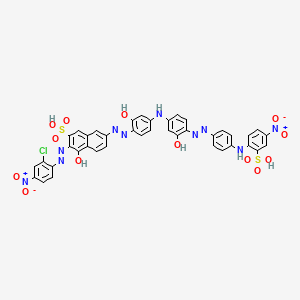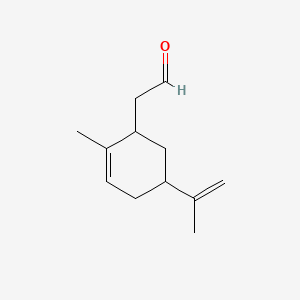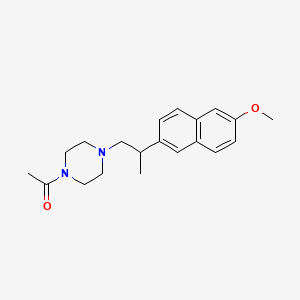
1-Acetyl-4-(2-(6-methoxy-2-naphthalenyl)propyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one is a complex organic compound with a unique structure that includes a methoxynaphthalene moiety and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of the methoxynaphthalene derivative. The methoxynaphthalene can be synthesized through a Friedel-Crafts acylation reaction, followed by a reduction process. The resulting product is then reacted with a suitable alkylating agent to introduce the propyl group.
The next step involves the introduction of the piperazine ring. This can be achieved through a nucleophilic substitution reaction, where the methoxynaphthalene derivative is reacted with piperazine under controlled conditions. The final step involves the acetylation of the piperazine nitrogen to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The methoxynaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one
- 2-(2-Methoxynaphthalen-1-yl)ethan-1-amine
Uniqueness
1-{4-[2-(6-Methoxynaphthalen-2-yl)propyl]piperazin-1-yl}ethan-1-one is unique due to the presence of both the methoxynaphthalene and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
72278-79-6 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H26N2O2/c1-15(14-21-8-10-22(11-9-21)16(2)23)17-4-5-19-13-20(24-3)7-6-18(19)12-17/h4-7,12-13,15H,8-11,14H2,1-3H3 |
Clave InChI |
ILVONXFDHYBVMK-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


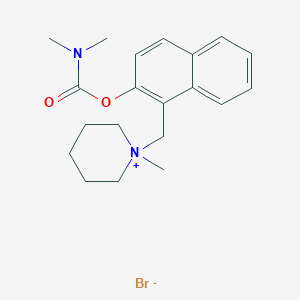

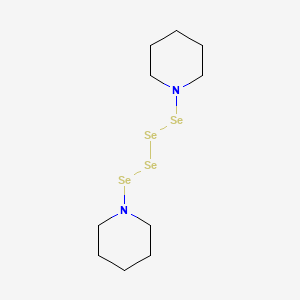
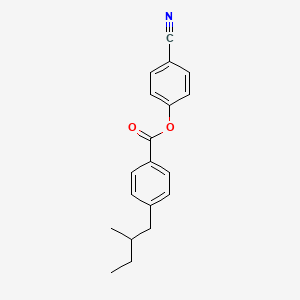
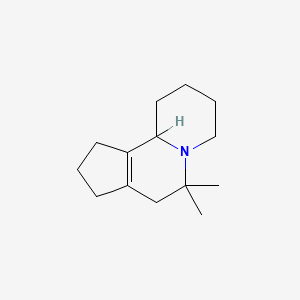
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
